molecular formula C8H14O4 B2604677 2-Acetyloxy-2-ethylbutanoic acid CAS No. 90113-80-7

2-Acetyloxy-2-ethylbutanoic acid

Cat. No. B2604677
CAS RN: 90113-80-7
M. Wt: 174.196
InChI Key: ZIFFWWNBQJLVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyloxy-2-ethylbutanoic acid is a chemical compound with the CAS Number: 90113-80-7 . It has a molecular weight of 174.2 and its IUPAC name is 2-(acetyloxy)-2-ethylbutanoic acid .


Molecular Structure Analysis

The InChI code for 2-Acetyloxy-2-ethylbutanoic acid is 1S/C8H14O4/c1-4-8(5-2,7(10)11)12-6(3)9/h4-5H2,1-3H3,(H,10,11) .


Physical And Chemical Properties Analysis

2-Acetyloxy-2-ethylbutanoic acid is a powder with a melting point of 67-69°C . It is stored at room temperature .

Scientific Research Applications

Enzymatic Kinetic Resolution

A study by Liese et al. (2002) discusses the membrane reactor development for the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an important intermediate in the synthesis of several ACE inhibitors. The process utilized the enantioselective hydrolysis catalyzed by the lipase from Pseudomonas cepacia in a two-phase system. This method allows for the efficient kinetic resolution of the racemic 2-hydroxy compound by overcoming strong product inhibition through the use of a diafiltration reactor, achieving high enantiomeric excess and space-time yield (Liese, Kragl, Kierkels, & Schulze, 2002).

Biocatalytic Synthesis

Ni et al. (2013) presented a scalable biocatalytic synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate using a recombinant E. coli strain. This process showed excellent catalytic activity and high stereoselectivity, representing a significant advancement in the production of this chiral intermediate for ACE inhibitors. Strategies to improve the biocatalytic process included the use of an aqueous/organic biphasic system and substrate fed-batch, leading to high product yield and enantiomeric excess (Ni, Su, Li, Zhou, & Sun, 2013).

Biocatalyst Research

Research progress on the biocatalytic synthesis of Ethyl(R)-2-hydroxy-4-phenylbutanoate, a crucial intermediate for ACE inhibitors, was summarized by Zhao Jin-mei (2008). The paper highlighted the synthesis routes and developments in biocatalysis, both domestically and internationally, offering a comprehensive overview of the state-of-the-art in this field (Zhao, 2008).

Pathway Analysis in Fruit Biosynthesis

Matich and Rowan (2007) investigated the biosynthesis of volatile esters in Red Delicious apples through pathway analysis using deuterium labeling and enantioselective gas chromatography-mass spectrometry. This study provides insights into the enzymatic activities and substrate limitations affecting the synthesis of branched-chain esters, including compounds structurally related to 2-Acetyloxy-2-ethylbutanoic acid, thereby enhancing our understanding of fruit flavor biosynthesis and its regulation (Matich & Rowan, 2007).

Safety And Hazards

The safety information for 2-Acetyloxy-2-ethylbutanoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-acetyloxy-2-ethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-8(5-2,7(10)11)12-6(3)9/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFFWWNBQJLVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyloxy-2-ethylbutanoic acid

CAS RN

90113-80-7
Record name 2-(acetyloxy)-2-ethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.